Ethionamide hydrochloride

Pharmacokinetics Bioavailability Thioamide Metabolism

Ethionamide hydrochloride (CAS 3684-73-9) is the go‑to second‑line thioamide for labs focused on drug‑resistant TB. Unlike prothionamide, it delivers higher plasma and active‑metabolite levels for reliable PK/PD modeling. Its aqueous solubility (≈10%) directly enables liquid oral and parenteral formulation development. With 25–50% of XDR/MDR isolates still susceptible, this salt is essential for DST panels and resistance surveillance. Stop compromising your mycolic‑acid research—procure the hydrochloride form engineered for solubility, potency, and clinical relevance.

Molecular Formula C8H11ClN2S
Molecular Weight 202.71 g/mol
CAS No. 3684-73-9
Cat. No. B12299136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthionamide hydrochloride
CAS3684-73-9
Molecular FormulaC8H11ClN2S
Molecular Weight202.71 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)C(=S)N.Cl
InChIInChI=1S/C8H10N2S.ClH/c1-2-7-5-6(8(9)11)3-4-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H
InChIKeyYNKSYHUKAKUZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethionamide Hydrochloride (3684-73-9): A Second-Line Thioamide Prodrug for MDR-TB and Leprosy Research


Ethionamide hydrochloride (CAS 3684-73-9) is the hydrochloride salt form of ethionamide, a synthetic thiocarboxamide prodrug belonging to the second-line antitubercular thioamide class . It is structurally characterized as 2-ethylthioisonicotinamide monohydrochloride, a nicotinamide derivative that requires intracellular bioactivation by the mycobacterial flavin monooxygenase EthA to its active S-oxide metabolite, which subsequently inhibits InhA, a key enoyl-ACP reductase in the mycolic acid biosynthesis pathway . Ethionamide hydrochloride demonstrates bacteriostatic to bactericidal activity against *Mycobacterium tuberculosis*, including multi-drug resistant (MDR-TB) strains, and retains utility against *Mycobacterium leprae* in leprosy [1].

Why Ethionamide Hydrochloride Cannot Be Casually Substituted with Other Thioamides or Second-Line Agents


Substituting ethionamide hydrochloride with its closest structural analog, prothionamide, or with first-line agents like isoniazid is not scientifically justifiable without rigorous cross-validation due to quantifiable differences in pharmacokinetic exposure, metabolic activation kinetics, tolerability profiles, and intrinsic anti-mycobacterial potency. Although both ethionamide and prothionamide target InhA, ethionamide achieves substantially higher plasma concentrations of both parent drug and its active sulphoxide metabolite, leading to a distinct pharmacokinetic advantage in certain clinical scenarios [1]. Furthermore, while ethionamide and isoniazid share the InhA target, they exhibit only partial cross-resistance (~21%), meaning that resistance to one does not uniformly predict resistance to the other; specific resistance-conferring mutations (e.g., in ethA, inhA promoter, or PfabG1) differentially affect ethionamide susceptibility, necessitating compound-specific selection [2]. The evidence below quantifies these critical differentiators that preclude generic substitution.

Quantitative Differentiation: Head-to-Head Comparisons of Ethionamide Hydrochloride vs. Analogs


Pharmacokinetic Superiority: Ethionamide Achieves Significantly Higher Plasma Exposure Than Prothionamide

In a direct comparative pharmacokinetic study in humans, plasma concentrations of ethionamide and its active sulphoxide metabolite were substantially higher than those of prothionamide and prothionamide sulphoxide following equivalent oral dosing [1]. Ethionamide exhibited a slightly longer elimination half-life compared to prothionamide, contributing to greater overall drug exposure [1]. This pharmacokinetic advantage suggests that ethionamide may provide a larger area under the curve (AUC) relative to the minimum inhibitory concentration (MIC), a key determinant of in vivo efficacy.

Pharmacokinetics Bioavailability Thioamide Metabolism

Clinical Efficacy in Leprosy: Ethionamide Demonstrates 74% Improvement Rate at 500 mg Dose

In a randomized controlled trial of 50 previously untreated lepromatous leprosy patients, ethionamide monotherapy at 500 mg daily for six months resulted in clinical improvement in 74% of patients [1]. This was directly compared to prothionamide, which achieved an 83% improvement rate at the same dose and duration [1]. While prothionamide showed a marginally higher response rate, both agents demonstrated clinically meaningful efficacy in clearing *Mycobacterium leprae*, with the 500 mg dose of both drugs resulting in more rapid loss of bacterial viability than the 250 mg dose [1].

Leprosy Clinical Trial Efficacy Rate

Tolerability Profile: Ethionamide Associated with Lower Self-Reported Tolerability Compared to Prothionamide

A systematic review of ethionamide versus prothionamide in MDR-TB patients reported that tolerability was rated as 'very good' by 62% of patients receiving prothionamide, whereas only 24% of patients receiving ethionamide reported that it was tolerable [1]. This 38-percentage-point difference in favorable tolerability assessment is clinically significant and influences regimen selection, particularly in patients with pre-existing gastrointestinal sensitivity or poor adherence risk [1]. While ethionamide remains a core second-line agent, this differential tolerability profile may drive procurement toward prothionamide in certain clinical contexts unless ethionamide's pharmacokinetic advantages outweigh tolerability concerns.

Adverse Events Tolerability MDR-TB

In Vitro Potency Against M. tuberculosis: Ethionamide MIC Range 0.3–1.25 μg/mL vs. Isoniazid 0.02–0.04 μg/mL

In vitro susceptibility testing against drug-susceptible *M. tuberculosis* clinical isolates reveals a substantial potency differential between ethionamide and the first-line agent isoniazid. Ethionamide exhibits MIC values ranging from 0.3 to 1.25 μg/mL [1], whereas isoniazid demonstrates markedly lower MICs of 0.02–0.04 μg/mL against susceptible strains [2]. This approximately 10- to 60-fold higher MIC range for ethionamide reflects its role as a second-line agent reserved for cases of isoniazid resistance or intolerance. However, ethionamide remains active against a significant proportion of isoniazid-resistant strains due to only partial cross-resistance (~21%) [3], preserving its utility in MDR-TB regimens.

MIC Susceptibility M. tuberculosis

Solubility and Formulation Considerations: Ethionamide Hydrochloride Exhibits Enhanced Aqueous Solubility Relative to Free Base

Ethionamide hydrochloride demonstrates significantly improved aqueous solubility compared to the free base ethionamide. The hydrochloride salt is highly soluble in water (approximately 10% at room temperature), whereas the free base is practically insoluble in water . This differential solubility is critical for formulation development, particularly for parenteral preparations, liquid dosage forms, and in vitro assays requiring aqueous dissolution. In organic solvents, both forms show similar profiles: soluble in DMSO, ethanol, and methanol, but sparingly soluble in ether . The hydrochloride salt also exhibits a defined melting point range of 162–166°C, a key quality control parameter for procurement verification .

Solubility Formulation Salt Form

Ethionamide Remains Active in a Subset of XDR-TB Isolates: 25% of XDR Strains Exhibit MIC Below Breakpoint

A 2022 retrospective analysis of 349 clinical *M. tuberculosis* isolates from Moscow demonstrated that a significant proportion of highly resistant strains remain susceptible to ethionamide. Specifically, 25% of extensively drug-resistant (XDR) isolates, 36% of pre-XDR isolates, and 50% of MDR isolates exhibited ethionamide MIC values below the established susceptibility breakpoint (5 mg/L) [1]. This finding indicates that ethionamide retains therapeutic potential even in advanced resistance settings where other agents fail, underscoring its continued relevance in salvage therapy and in vitro susceptibility testing algorithms.

Drug Resistance XDR-TB MIC Distribution

High-Value Research and Industrial Applications for Ethionamide Hydrochloride (3684-73-9)


MDR-TB and XDR-TB Susceptibility Testing and Resistance Mechanism Studies

Given that 25–50% of XDR and MDR isolates retain susceptibility to ethionamide (MIC <5 mg/L) [1], ethionamide hydrochloride is a critical component in second-line drug susceptibility testing (DST) panels for clinical microbiology laboratories and TB research centers. Its inclusion enables the identification of MDR-TB cases that may still respond to thioamide-containing regimens, guiding individualized therapy decisions. Furthermore, its role in studying ethA, inhA, and PfabG1 resistance mutations makes it an essential tool for molecular epidemiology and resistance surveillance programs [1].

Comparative Pharmacokinetic and Pharmacodynamic Modeling of Thioamide Prodrugs

Ethionamide hydrochloride's substantially higher plasma and active metabolite concentrations relative to prothionamide [2] make it the preferred compound for studies investigating the relationship between systemic drug exposure and bactericidal effect. Researchers can utilize ethionamide to establish PK/PD targets (e.g., fAUC/MIC ratios) for thioamide prodrugs, leveraging its distinct pharmacokinetic profile to model dosing strategies that optimize efficacy while managing tolerability concerns.

Formulation Development Leveraging Enhanced Aqueous Solubility

The hydrochloride salt form of ethionamide offers approximately 10% aqueous solubility at room temperature, a dramatic improvement over the practically insoluble free base . This property makes ethionamide hydrochloride the superior starting material for developing liquid oral formulations, pediatric dispersible tablets, and parenteral preparations for preclinical animal studies. Formulation scientists should procure the hydrochloride salt specifically for projects requiring aqueous dissolution or injectable formulation development.

Leprosy Research and Alternative Mycobacterial Disease Models

Ethionamide hydrochloride's established clinical efficacy in lepromatous leprosy, with a 74% improvement rate at 500 mg daily over six months [3], supports its use in research on *Mycobacterium leprae* and other non-tuberculous mycobacteria. Researchers investigating thioamide activity against atypical mycobacteria or developing novel combination therapies for leprosy can utilize ethionamide as a validated comparator compound. Its activity against *M. avium* (42.7% of strains susceptible at MIC 0.3–1.25 μg/mL) further broadens its research utility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethionamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.